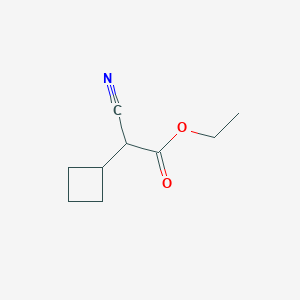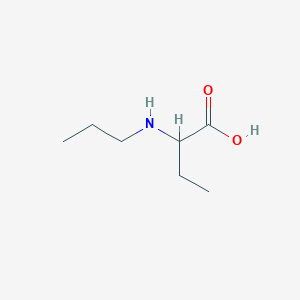
2-(Propylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to a butanoic acid backbone, with a propylamino group (-NHCH2CH2CH3) substituting one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with propylamine. One common method is the reaction of succinic anhydride with propylamine, which yields N-propylsuccinamic acid. This intermediate can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings, with optimization for yield and purity. The use of continuous flow reactors and advanced separation techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(Propylamino)butanoic acid has several applications in scientific research:
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Butanoic Acid: A simple carboxylic acid with a four-carbon chain.
Propylamine: An amine with a three-carbon chain.
N-Propylsuccinamic Acid: An intermediate in the synthesis of 2-(Propylamino)butanoic acid.
Uniqueness: this compound is unique due to the presence of both a carboxyl group and a propylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(propylamino)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-6(4-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
BOILZMXPEKUOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




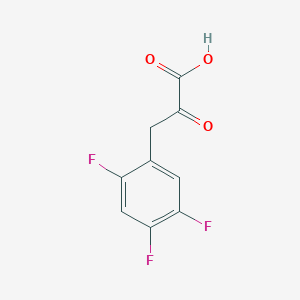
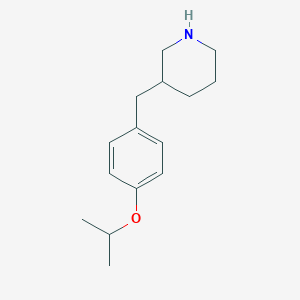
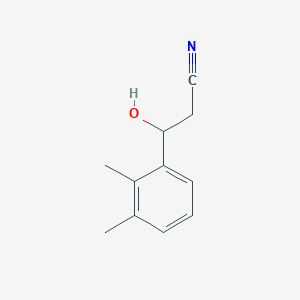
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
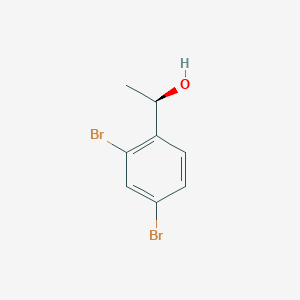

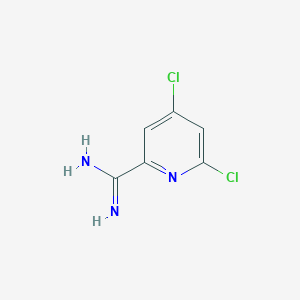
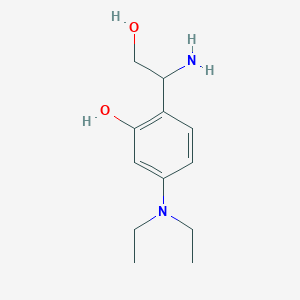
![Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B13598075.png)

![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
